3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one
CAS No.:
Cat. No.: VC15585183
Molecular Formula: C22H26N4O4S2
Molecular Weight: 474.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H26N4O4S2 |
|---|---|
| Molecular Weight | 474.6 g/mol |
| IUPAC Name | (5Z)-3-(3-methoxypropyl)-5-[[9-methyl-4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C22H26N4O4S2/c1-14-6-3-8-25-19(14)24-18(23-13-15-7-4-11-30-15)16(20(25)27)12-17-21(28)26(22(31)32-17)9-5-10-29-2/h3,6,8,12,15,23H,4-5,7,9-11,13H2,1-2H3/b17-12- |
| Standard InChI Key | VXNVIYWHDFWBRP-ATVHPVEESA-N |
| Isomeric SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)NCC4CCCO4 |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)NCC4CCCO4 |
Introduction
The compound 3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one is a heterocyclic organic molecule characterized by a complex structure combining thiazolidine, pyridopyrimidine, and tetrahydrofuran moieties. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.
Structural Overview
The compound’s structure consists of the following key components:
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Thiazolidine ring: Contains sulfur and oxygen atoms, contributing to potential bioactivity.
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Pyrido[1,2-A]pyrimidinone core: A bicyclic system often associated with pharmacological relevance.
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Tetrahydrofuran moiety: Enhances solubility and may influence molecular interactions.
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Substituents: The methoxypropyl and methyl groups enhance lipophilicity and provide steric effects.
Table 1: Key Identifiers of the Compound
| Property | Details |
|---|---|
| IUPAC Name | 3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one |
| Molecular Formula | C18H22N4O4S2 |
| Molecular Weight | 422.52 g/mol |
| CAS Number | Not explicitly listed in results |
| Synonyms | Variants include similar structures with minor substituent changes |
Synthesis
Although specific synthesis protocols for this exact compound are not detailed in the provided sources, related compounds with thiazolidine and pyridopyrimidine frameworks are typically synthesized via multi-step reactions:
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Formation of the thiazolidine core through cyclization of thiourea derivatives.
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Coupling with pyridopyrimidinone precursors using aldol condensation or similar methods.
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Functionalization with methoxypropyl and tetrahydrofuran groups.
Characterization Techniques
The compound’s structure can be confirmed using advanced spectroscopic methods:
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NMR Spectroscopy (¹H and ¹³C): To identify proton environments and carbon frameworks.
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Mass Spectrometry (MS): For determining molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To detect functional groups like carbonyls and thio groups.
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X-ray Crystallography: For precise 3D structural elucidation.
Biological Relevance
Compounds with similar frameworks have demonstrated diverse biological activities:
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Antimicrobial Properties: The thiazolidine ring is known for antibacterial and antifungal activity.
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Anti-inflammatory Potential: Pyridopyrimidinones often act as enzyme inhibitors (e.g., COX or LOX enzymes).
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Drug Design Applications: The combination of hydrophilic (e.g., tetrahydrofuran) and hydrophobic groups allows for tunable pharmacokinetics.
Table 2: Potential Applications
| Activity | Mechanism/Target | Relevance |
|---|---|---|
| Antimicrobial | Disrupts bacterial cell wall synthesis | Treatment of infections |
| Enzyme Inhibition | Inhibits inflammatory mediators like LOX or COX | Anti-inflammatory drug development |
| Antitumor | Interferes with DNA or protein synthesis | Cancer therapy |
Related Compounds
Several structurally related compounds have been reported:
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Compounds with piperazinyl substitutions exhibit enhanced solubility and bioavailability .
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Morpholinyl derivatives show increased receptor-binding affinity .
Table 3: Comparison with Related Compounds
| Compound Variant | Key Difference | Reported Activity |
|---|---|---|
| 3-{(Z)-[3-(3-Methoxypropyl)-4-oxo...]-morpholinyl} | Morpholine substitution | Enhanced receptor binding |
| 3-{(Z)-[3-(3-Methoxypropyl)...]-piperazinyl} | Piperazine substitution | Improved solubility |
Limitations and Future Research Directions
While promising, further studies are required to:
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Determine the compound’s pharmacokinetics and toxicity profiles.
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Explore structure–activity relationships (SAR) to optimize biological activity.
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Investigate its efficacy in vivo for specific therapeutic applications.
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